N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide
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Overview
Description
N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide is an organic compound that features a benzamide core with a formyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide typically involves the following steps:
Amidation: The formylated phenyl compound is then reacted with N-methylbenzamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-(4-formylphenyl)acetamide: Similar structure with an ethyl group instead of a methyl group.
Ethyl 2-[N-(2-Formylphenyl)benzenesulfonamido]acetate: Contains a sulfonamide group and an ethyl acetate moiety.
Uniqueness
N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide is unique due to its specific combination of a formyl group and a benzamide core, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
90524-43-9 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-[2-(2-formylphenyl)ethyl]-N-methylbenzamide |
InChI |
InChI=1S/C17H17NO2/c1-18(17(20)15-8-3-2-4-9-15)12-11-14-7-5-6-10-16(14)13-19/h2-10,13H,11-12H2,1H3 |
InChI Key |
FPYNJANXMUYHNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1C=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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